

1-Cyano-3-iodonaphthalene physical and

chemical properties

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Compound of Interest

Compound Name: 1-Cyano-3-iodonaphthalene

Cat. No.: B15064554

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An In-depth Technical Guide to 1-Cyano-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-3-iodonaphthalene is a substituted naphthalene derivative of interest in organic synthesis and potentially in the development of novel therapeutics. Its bifunctional nature, featuring both a cyano and an iodo group on the naphthalene core, makes it a versatile building block for the introduction of diverse functionalities. This technical guide provides a summary of the available information on the physical and chemical properties of **1-Cyano-3-iodonaphthalene**, alongside a proposed synthetic strategy. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the related compounds, **1-**cyanonaphthalene and **1-**iodonaphthalene, to provide a comparative context for its expected properties.

Introduction

Naphthalene derivatives are a prominent class of compounds in medicinal chemistry and materials science. The introduction of iodo and cyano functionalities onto the naphthalene scaffold at specific positions can significantly influence the molecule's steric, electronic, and pharmacokinetic properties. The iodine atom can serve as a handle for various cross-coupling



reactions, enabling the construction of complex molecular architectures. The cyano group, a versatile functional group, can participate in various chemical transformations and can act as a key interacting element in biologically active molecules. This document aims to consolidate the known information regarding **1-Cyano-3-iodonaphthalene**.

Physicochemical Properties

Specific experimental data for **1-Cyano-3-iodonaphthalene** is not widely available in the public domain. However, the properties of the related isomers, **1-**cyanonaphthalene and **1-**iodonaphthalene, can provide valuable estimations.

Comparative Data of Related Naphthalene Derivatives

Property	1-Cyanonaphthalene	1-lodonaphthalene
Molecular Formula	C11H7N	C10H7I
Molecular Weight	153.18 g/mol	254.07 g/mol
Melting Point	36-38 °C	4 °C[1]
Boiling Point	299 °C	163-165 °C at 15 mmHg
Density	Not Available	1.74 g/mL at 25 °C
Solubility	Not Available	Slightly soluble in water.[1]
Refractive Index	Not Available	n20/D 1.701

Synthesis and Experimental Protocols

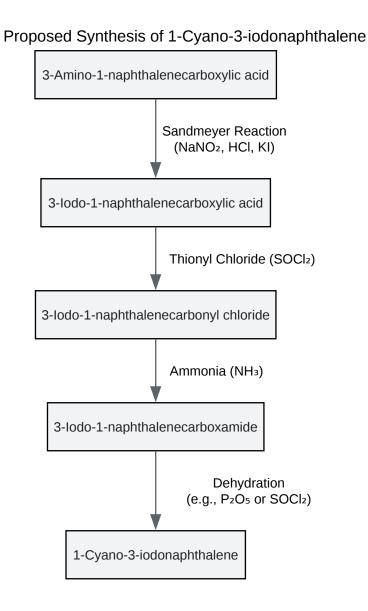
A patented process outlines a general method for the preparation of 1-halo-3-cyano naphthalenes, which can be adapted for the synthesis of **1-Cyano-3-iodonaphthalene**.[2] The synthesis involves the conversion of a bromonaphthoate to a bromoamide, followed by dehydration to yield the 1-bromo-3-cyano naphthalene.[2] Subsequent halogen exchange or direct iodination from a suitable precursor could potentially yield the target compound.

Proposed Synthetic Pathway

A potential synthetic route to **1-Cyano-3-iodonaphthalene** is outlined below. This pathway is based on established organic chemistry principles and the general methods described in the



literature for the synthesis of related compounds.



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Caption: Proposed synthetic pathway for **1-Cyano-3-iodonaphthalene**.

Reactivity and Potential Applications



The chemical reactivity of **1-Cyano-3-iodonaphthalene** is dictated by its two functional groups. The iodo group is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of more complex molecules.

The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design.

Given its synthetic versatility, **1-Cyano-3-iodonaphthalene** holds potential as a key intermediate in the synthesis of:

- Novel Pharmaceutical Agents: The naphthalene scaffold is present in numerous approved drugs. The ability to functionalize both the 1 and 3 positions of the naphthalene ring allows for the exploration of diverse chemical space in the search for new drug candidates.
- Organic Electronic Materials: Substituted naphthalenes are of interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
- Molecular Probes: The naphthalene core is inherently fluorescent. Judicious functionalization
 can lead to the development of fluorescent probes for sensing and imaging applications.

Signaling Pathways and Drug Development

There is currently no publicly available information on the biological activity of **1-Cyano-3-iodonaphthalene** or its involvement in any specific signaling pathways. Its potential utility in drug development would be as a scaffold or intermediate for the synthesis of targeted molecules. The design of such molecules would depend on the specific biological target and the desired pharmacological effect.

Safety and Handling

Specific safety and handling data for **1-Cyano-3-iodonaphthalene** are not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves,



safety glasses, and a lab coat, should be worn. For 1-iodonaphthalene, the GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). It is reasonable to assume that **1-Cyano-3-iodonaphthalene** may have similar irritant properties.

Conclusion

1-Cyano-3-iodonaphthalene represents a promising but currently understudied chemical entity. Its synthesis is achievable through multi-step sequences from commercially available starting materials. The presence of two distinct and reactive functional groups on the naphthalene core provides a platform for the generation of diverse molecular structures with potential applications in drug discovery, materials science, and chemical biology. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential.

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